![molecular formula C6H12O5 B14772267 2-Deoxy-D-glucose-[1,2,3H(N)]](/img/structure/B14772267.png)
2-Deoxy-D-glucose-[1,2,3H(N)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Deoxy-D-glucose-[1,2,3H(N)] is a glucose analog where the 2-hydroxyl group is replaced by hydrogen, preventing it from undergoing glycolysis. This compound is widely used in scientific research due to its ability to inhibit glycolysis and its applications in studying glucose metabolism, cancer, and viral infections .
准备方法
Synthetic Routes and Reaction Conditions
2-Deoxy-D-glucose can be synthesized through various methods. One common method involves the reduction of 2-deoxy-D-gluconic acid lactone using sodium borohydride. Another method includes the use of tritium-labeled glucose to produce 2-Deoxy-D-glucose-[1,2,3H(N)] for research purposes .
Industrial Production Methods
Industrial production of 2-Deoxy-D-glucose typically involves the enzymatic reduction of glucose derivatives. This process ensures high yield and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2-Deoxy-D-glucose undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-deoxy-D-gluconic acid.
Reduction: Reduction of 2-deoxy-D-gluconic acid lactone to produce 2-deoxy-D-glucose.
Substitution: The hydroxyl group at the second position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: 2-deoxy-D-gluconic acid.
Reduction: 2-deoxy-D-glucose.
Substitution: Various substituted glucose derivatives.
科学研究应用
2-Deoxy-D-glucose-[1,2,3H(N)] has numerous applications in scientific research:
Chemistry: Used as a tracer in glucose metabolism studies.
Biology: Investigates cellular glucose uptake and metabolism.
Medicine: Explores potential treatments for cancer and viral infections by inhibiting glycolysis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
作用机制
2-Deoxy-D-glucose inhibits glycolysis by targeting hexokinase, the enzyme responsible for phosphorylating glucose. This inhibition leads to the accumulation of 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized, resulting in the depletion of cellular ATP. This mechanism effectively starves and kills cancer cells and inhibits viral replication .
相似化合物的比较
Similar Compounds
- 2-Deoxyglucose
- 2-Deoxy-D-arabinohexose
- 2-Deoxy-D-mannose
Comparison
2-Deoxy-D-glucose is unique due to its ability to inhibit glycolysis and its applications in cancer and viral research. While similar compounds like 2-Deoxyglucose and 2-Deoxy-D-arabinohexose share structural similarities, they may not exhibit the same level of efficacy in inhibiting glycolysis or have the same range of applications .
属性
分子式 |
C6H12O5 |
|---|---|
分子量 |
170.18 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2-(hydroxymethyl)-5,5-ditritio-6-tritiooxyoxane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i1T2,9T |
InChI 键 |
PMMURAAUARKVCB-LAACTLPNSA-N |
手性 SMILES |
[3H]C1([C@H]([C@@H]([C@H](OC1O[3H])CO)O)O)[3H] |
规范 SMILES |
C1C(C(C(OC1O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


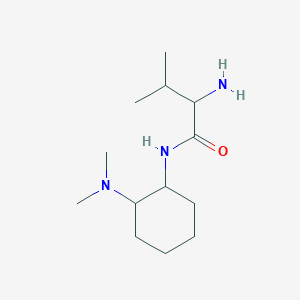
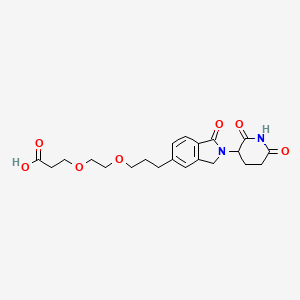
![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)
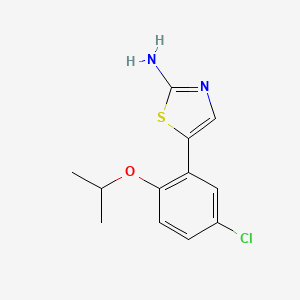

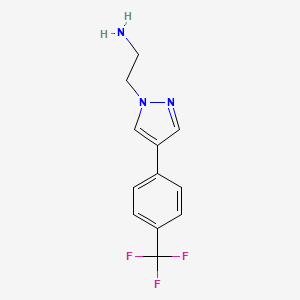
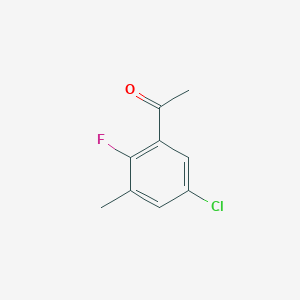
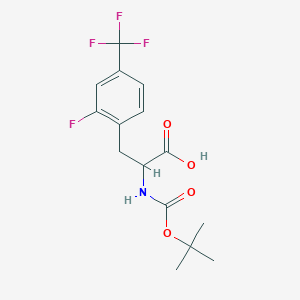
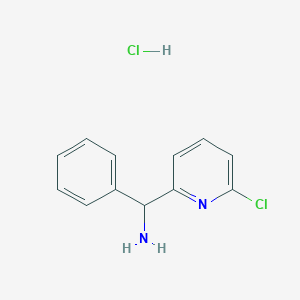
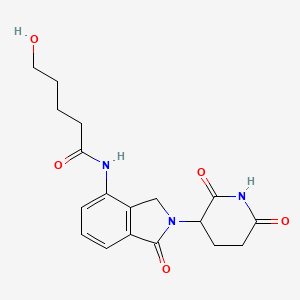

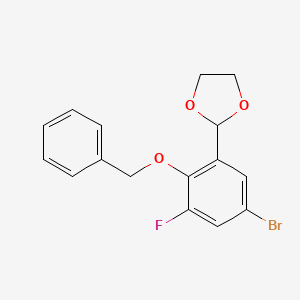
![1-Oxaspiro[3.3]Heptan-3-amine](/img/structure/B14772254.png)
![2-Amino-1-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14772257.png)
